Cas no 13850-76-5 (1-benzoylpiperidine-3-carboxylic acid)
1-benzoylpiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzoyl-3-piperidinecarboxylic acid
- 1-Benzoylpiperidine-3-carboxylic acid
- EU-0009698
- STOCK1S-47828
- Oprea1_855590
- Oprea1_741423
- ChemDiv2_000928
- 1-(benzoyl)nipecotic acid
- N-Bz-RS-3-Piperidinecarboxylic acid
- 1-phenylcarbonylpiperidine-3-carboxylic acid
- 1-benzoylpiperidine-3-carboxylic acid
-
- MDL: MFCD01856779
- Inchi: InChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)
- InChI Key: BVUJBJCCSDLXPU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)O
Computed Properties
- Exact Mass: 233.10525
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 57.61
1-benzoylpiperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B208765-25mg |
1-benzoylpiperidine-3-carboxylic acid |
13850-76-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B208765-50mg |
1-benzoylpiperidine-3-carboxylic acid |
13850-76-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B208765-250mg |
1-benzoylpiperidine-3-carboxylic acid |
13850-76-5 | 250mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM161865-5g |
1-Benzoylpiperidine-3-carboxylic acid |
13850-76-5 | 97% | 5g |
$497 | 2021-08-05 | |
| Apollo Scientific | OR452127-500mg |
1-Benzoyl-3-piperidinecarboxylic acid |
13850-76-5 | 97% | 500mg |
£80.00 | 2025-02-20 | |
| Apollo Scientific | OR452127-1g |
1-Benzoyl-3-piperidinecarboxylic acid |
13850-76-5 | 97% | 1g |
£95.00 | 2025-02-20 | |
| Apollo Scientific | OR452127-5g |
1-Benzoyl-3-piperidinecarboxylic acid |
13850-76-5 | 97% | 5g |
£270.00 | 2025-02-20 | |
| abcr | AB406500-1 g |
1-Benzoylpiperidine-3-carboxylic acid |
13850-76-5 | 1g |
€225.00 | 2022-03-02 | ||
| abcr | AB406500-5 g |
1-Benzoylpiperidine-3-carboxylic acid |
13850-76-5 | 5g |
€595.00 | 2022-03-02 | ||
| abcr | AB406500-500 mg |
1-Benzoylpiperidine-3-carboxylic acid |
13850-76-5 | 500MG |
€195.40 | 2022-03-02 |
1-benzoylpiperidine-3-carboxylic acid Suppliers
1-benzoylpiperidine-3-carboxylic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-benzoylpiperidine-3-carboxylic acid
1-Benzoylpiperidine-3-carboxylic Acid (CAS 13850-76-5): Properties, Applications, and Market Insights
1-Benzoylpiperidine-3-carboxylic acid (CAS 13850-76-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique piperidine backbone and benzoyl functional group, serves as a versatile intermediate in drug discovery and material science. With the increasing demand for novel bioactive molecules, 1-benzoylpiperidine-3-carboxylic acid derivatives are being explored for their potential in addressing modern therapeutic challenges.
The molecular structure of 1-benzoylpiperidine-3-carboxylic acid combines a carboxylic acid moiety with a piperidine ring, making it an excellent candidate for medicinal chemistry applications. Researchers are particularly interested in its role as a building block for CNS-targeting drugs, given the piperidine scaffold's prevalence in neurological therapeutics. Recent studies have highlighted its utility in developing modulators for neurotransmitter receptors, aligning with current trends in mental health pharmaceutical development.
From a synthetic chemistry perspective, CAS 13850-76-5 offers multiple reactive sites that allow for diverse chemical modifications. The benzoyl group provides aromatic character, while the carboxylic acid functionality enables easy derivatization through esterification or amidation reactions. This flexibility makes 1-benzoylpiperidine-3-carboxylic acid synthesis a valuable skill for organic chemists working on structure-activity relationship studies.
The pharmaceutical applications of 1-benzoylpiperidine-3-carboxylic acid are particularly relevant in today's research landscape. With growing interest in neurodegenerative disease treatments and pain management solutions, this compound's derivatives are being investigated as potential enzyme inhibitors and receptor ligands. Its structural features resemble those found in several FDA-approved drugs, making it a promising scaffold for drug repurposing studies.
In material science, 1-benzoylpiperidine-3-carboxylic acid has shown potential as a ligand for metal-organic frameworks (MOFs). The compound's ability to coordinate with metal ions while maintaining thermal stability makes it interesting for developing advanced catalytic systems and molecular sensors. These applications align with current industrial needs for more efficient and selective chemical processes.
The global market for piperidine derivatives like 1-benzoylpiperidine-3-carboxylic acid has shown steady growth, driven by pharmaceutical R&D investments. Analytical reports indicate increasing demand for high-purity 1-benzoylpiperidine-3-carboxylic acid suppliers, particularly from contract research organizations and academic institutions. Quality specifications typically require ≥98% purity, with strict controls on residual solvents and heavy metals.
From a regulatory standpoint, 1-benzoylpiperidine-3-carboxylic acid is generally regarded as a research chemical with no significant restrictions in most jurisdictions. However, researchers should always verify local regulations before procurement, especially concerning controlled substance precursors. Proper handling procedures should be followed, including the use of personal protective equipment when working with this compound in laboratory settings.
Recent innovations in green chemistry approaches have impacted the synthesis of 1-benzoylpiperidine-3-carboxylic acid. New catalytic methods and solvent-free reactions are being developed to improve the sustainability profile of piperidine derivative production. These advancements respond to the pharmaceutical industry's growing emphasis on environmentally friendly synthesis and atom economy principles.
For researchers seeking 1-benzoylpiperidine-3-carboxylic acid suppliers, key considerations include batch-to-batch consistency, comprehensive analytical documentation, and reliable supply chain management. Many manufacturers now offer custom synthesis services for modified 1-benzoylpiperidine-3-carboxylic acid analogs, catering to the specific needs of drug discovery programs.
The future outlook for 1-benzoylpiperidine-3-carboxylic acid appears promising, with potential applications emerging in bioconjugation chemistry and prodrug development. As computational chemistry tools become more sophisticated, virtual screening of 1-benzoylpiperidine-3-carboxylic acid derivatives may accelerate the identification of new bioactive molecules. The compound's versatility ensures its continued relevance in cutting-edge chemical research.
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